Trioctyl trimellitate

Description

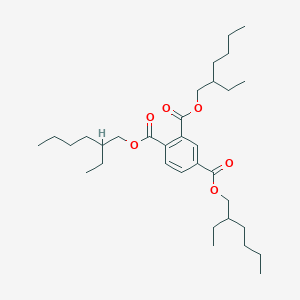

Structure

2D Structure

Properties

IUPAC Name |

tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRADHMIOFJQKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026265 | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992), Liquid; Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Yellow liquid; [HSDB] Light yellow odorless viscous liquid; [MSDSonline] | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

414 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), 263 °C (505 °F) (Closed cup) | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.9X10-4 mg/L at 25 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow oily liquid | |

CAS No. |

3319-31-1, 82643-26-3 | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trioctyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378539Q830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-46 °C | |

| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthesis and Manufacturing Methodologies for Tris 2 Ethylhexyl Trimellitate

Esterification Reactions in Tris(2-ethylhexyl) trimellitate Production

Esterification is the cornerstone of TOTM synthesis, involving the reaction of an acid (or its anhydride) with an alcohol to form an ester and water. The selection of catalysts and management of reaction conditions are critical to drive the reaction towards high yields of the desired product. researchgate.net

The most common and direct route for synthesizing Tris(2-ethylhexyl) trimellitate involves the esterification of trimellitic anhydride (B1165640) with 2-ethylhexanol. specialchem.com In this process, trimellitic anhydride and 2-ethylhexanol are reacted at elevated temperatures in the presence of a catalyst. The reaction proceeds in a stepwise manner, forming the mono-, di-, and finally the tri-ester.

A typical laboratory-scale synthesis involves heating a mixture of trimellitic anhydride and a molar excess of 2-ethylhexanol. For instance, one mole of trimellitic anhydride can be reacted with approximately 1.8 moles of 2-ethylhexanol. The reaction is initiated by heating the mixture to around 150°C with stirring and nitrogen gas introduction to facilitate the removal of water, which is a byproduct of the esterification. The temperature is gradually increased to about 220°C over several hours to drive the reaction to completion. The progress of the reaction is often monitored by measuring the acid number of the mixture, which decreases as the carboxylic acid groups of the trimellitic anhydride are converted to esters.

However, this direct esterification method can be influenced by impurities present in the raw material, trimellitic anhydride. Impurities such as phthalic anhydride, m-phthalic acid, and p-phthalic acid can also react with 2-ethylhexanol, leading to the formation of corresponding esters. These byproducts can be difficult to remove by conventional purification methods like rectification due to their high boiling points, potentially limiting the final purity of the TOTM to 95-96%. google.com

To improve the rate and efficiency of the esterification reaction, various catalytic systems are employed. The choice of catalyst is crucial as it can significantly influence the reaction time, temperature, and selectivity. Commonly used catalysts include organometallic compounds and strong acids.

Titanate catalysts, such as tetraisopropyl titanate and octylene glycol titanate, are frequently used in the synthesis of TOTM. These catalysts are effective in promoting the esterification reaction at high temperatures. For example, in a synthesis process, a small amount of octylene glycol titanate (e.g., 0.2 grams per mole of trimellitic anhydride) can be added to the reactant mixture. The catalytic activity of these titanates is attributed to their ability to activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the alcohol.

Sulfated zirconia (SO₄²⁻/ZrO₂) has also been investigated as a solid acid catalyst. This type of catalyst offers advantages such as ease of separation from the reaction mixture and potential for reuse. The catalytic activity of sulfated zirconia is linked to the presence of superacid sites on its surface.

The selection of the optimal catalyst and its concentration is a key factor in optimizing the synthesis process, balancing reaction speed with the minimization of side reactions and catalyst-related impurities in the final product. researchgate.net

Advanced Synthesis Approaches for Tris(2-ethylhexyl) trimellitate

To overcome the challenges associated with direct esterification, particularly regarding product purity, alternative synthesis pathways have been developed. These advanced approaches often involve a two-step process of methyl esterification followed by transesterification.

An alternative and increasingly favored method for producing high-purity TOTM involves a two-step process. google.comgoogle.com The first step is the methyl esterification of trimellitic anhydride with methanol (B129727) to produce trimethyl trimellitate. google.comgoogle.com This reaction is typically carried out under catalytic conditions. google.comgoogle.com The resulting trimethyl trimellitate is then purified, often through rectification, to achieve a high-purity intermediate with a low color number. google.comgoogle.com

The second step is the transesterification of the purified trimethyl trimellitate with 2-ethylhexanol. google.comgoogle.com In this reaction, the methyl groups of the trimethyl trimellitate are exchanged with 2-ethylhexyl groups. This reaction is also catalyzed, often using a titanate catalyst like tetraisopropyl titanate. google.com The reaction mixture, containing trimethyl trimellitate, 2-ethylhexanol, and the catalyst, is heated to around 220°C for several hours. google.com The methanol produced during the transesterification is continuously removed to drive the reaction to completion. google.com

This two-step pathway offers significant advantages in terms of product purity. By first creating and purifying the trimethyl trimellitate intermediate, many of the impurities present in the initial trimellitic anhydride can be effectively removed. google.comgoogle.com This leads to a final TOTM product with a higher purity (potentially 95%-99.0%) and a lower color number compared to the direct esterification route. google.com

A typical transesterification process might involve reacting trimethyl trimellitate with 2-ethylhexanol in a weight ratio of approximately 100:300, with a catalyst concentration of about 0.3% by weight. google.com The reaction is carried out under normal pressure and a temperature of 220°C for about 3.5 hours. google.com

Optimizing the purity and yield of Tris(2-ethylhexyl) trimellitate is a primary focus in its industrial production. Several strategies are employed to achieve high-quality products.

In the direct esterification route, the purity of the raw material, trimellitic anhydride, is a critical factor. Using higher-grade trimellitic anhydride with lower levels of impurities will naturally lead to a purer final product.

For the methyl esterification and transesterification pathway, the purification of the trimethyl trimellitate intermediate is a key optimization step. Rectification, a fractional distillation process, is used to separate the trimethyl trimellitate from lower and higher boiling point impurities, resulting in a high-purity intermediate. google.comgoogle.com

Following the esterification or transesterification reaction, the crude TOTM product undergoes a series of refining steps. These typically include:

Neutralization: To remove any remaining acidic catalysts or unreacted acidic species.

Washing: To remove salts and other water-soluble impurities.

Dehydration/Desolventizing: The removal of any residual water or alcohol (like 2-ethylhexanol or methanol) is crucial. This is often achieved by heating the product under vacuum. For instance, after the transesterification reaction, the vessel can be subjected to a vacuum of around 300-500 Pa while the temperature is gradually decreased from 220°C to 150°C to remove volatile components. google.com

Filtration: To remove any solid impurities or catalyst residues.

These purification strategies are essential for producing TOTM that meets the stringent quality requirements for its various applications, particularly in the electronics and medical fields. The final product quality is often assessed by parameters such as ester content, color number, and the concentration of specific impurities like phthalates. google.com

Industrial Scale-Up and Process Engineering Considerations for Tris(2-ethylhexyl) trimellitate Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of Tris(2-ethylhexyl) trimellitate requires careful consideration of several process engineering factors to ensure efficiency, safety, and product consistency. researchgate.net

Reactor Design and Material: The choice of reactor is critical. Industrial-scale reactors are typically large, jacketed vessels made of stainless steel or other corrosion-resistant alloys to withstand the high reaction temperatures and potentially corrosive nature of the reactants and catalysts. The reactor must be equipped with an efficient agitation system to ensure proper mixing of the reactants and uniform temperature distribution, which is vital for controlling the reaction rate and preventing localized overheating.

Heat Transfer and Temperature Control: Esterification reactions are typically endothermic, requiring a significant input of heat to maintain the desired reaction temperature. Industrial reactors are equipped with heating jackets or internal heating coils that use high-temperature fluids like steam or hot oil. Precise temperature control is crucial for optimizing the reaction kinetics and minimizing side reactions. Conversely, efficient cooling systems are also necessary for controlling exothermic events and for cooling the product batch after the reaction is complete.

Water Removal: The continuous removal of water, a byproduct of the esterification reaction, is essential to drive the equilibrium towards the formation of the ester and achieve high conversion rates. On an industrial scale, this is often accomplished using a distillation column connected to the reactor. The water is removed as an azeotrope with the excess alcohol (2-ethylhexanol). The overhead vapors are condensed, and the water is separated from the alcohol, which can then be recycled back into the reactor.

Vacuum System: A robust vacuum system is necessary for the purification steps, particularly for the removal of excess alcohol and other volatile impurities at the end of the reaction. Operating under reduced pressure allows for distillation at lower temperatures, which helps to prevent thermal degradation of the final product.

Raw Material Handling and Storage: Industrial production requires the handling and storage of large quantities of raw materials, including trimellitic anhydride (a solid) and 2-ethylhexanol (a liquid). Appropriate storage tanks, silos, and conveying systems are needed. Safety precautions must be in place to handle these chemicals, which may be flammable or irritant.

Process Control and Automation: Modern industrial plants for TOTM production are highly automated. A distributed control system (DCS) is used to monitor and control key process parameters such as temperature, pressure, flow rates, and agitator speed. This level of automation ensures consistent product quality, optimizes energy consumption, and enhances operational safety.

By carefully addressing these engineering challenges, manufacturers can establish a robust and efficient industrial-scale process for the synthesis of high-quality Tris(2-ethylhexyl) trimellitate.

Iii. Analytical Chemistry and Characterization of Tris 2 Ethylhexyl Trimellitate

Chromatographic Techniques for Tris(2-ethylhexyl) trimellitate Analysis

Chromatography, a cornerstone of separation science, plays a pivotal role in the analysis of TOTM. It allows for the isolation of the compound from complex mixtures, a necessary prerequisite for accurate quantification and identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the determination of TOTM. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A developed and validated LC-MS/MS method for quantifying TOTM released from polyvinyl chloride (PVC) medical devices into intravenous preparations showcases the technique's utility. nih.gov In this method, liquid chromatography is performed using an Inertsil-C8 column with an isocratic mobile phase of acetonitrile (B52724) and water (90:10, v/v). nih.gov Detection is achieved with a tandem mass spectrometer equipped with a turbo ionspray ionization source operating in the positive ion mode. nih.gov This specific method demonstrates high sensitivity, with a limit of detection (LOD) of 0.5 ng/mL and a limit of quantification (LOQ) of 1.0 ng/mL for a standard solution of TOTM. nih.gov The average recovery of TOTM was found to be 101.1%, indicating excellent accuracy. nih.gov

The power of LC-MS/MS also lies in its ability to analyze complex biological samples. For instance, it has been successfully applied to the isomeric separation and quantification of TOTM and its metabolites, such as di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates, in blood. nih.gov This is achieved through liquid-liquid extraction followed by reversed-phase HPLC separation using core-shell material, with quantification by electrospray ionization (ESI)-tandem mass spectrometry in negative ionization mode. nih.gov The detection limits for TOTM analytes in blood were reported to be in the range of 0.7-5.5 μg/L. nih.gov

Table 1: LC-MS/MS Method Parameters for TOTM Analysis

| Parameter | Value |

| Column | Inertsil-C8 (50 mm x 2.1 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Water (90:10, v/v), isocratic nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Ionization Mode | Positive Ion, Turbo Ionspray nih.gov |

| LOD | 0.5 ng/mL nih.gov |

| LOQ | 1.0 ng/mL nih.gov |

| Recovery | 101.1% nih.gov |

This table presents a summary of the LC-MS/MS method parameters used for the determination of TOTM in intravenous preparations, as detailed in the cited research.

High-performance liquid chromatography (HPLC) is another fundamental technique for the analysis of TOTM. researchgate.net It is often used as a primary separation method before detection by other means, such as mass spectrometry. researchgate.net

In one application, the presence of TOTM in an extract sample was confirmed using HPLC. researchgate.net A reverse-phase (RP) HPLC method with straightforward conditions has been described for the analysis of TOTM. sielc.com This method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com The retention time for a TOTM standard product under specific chromatographic conditions has been reported to be approximately 17.0 minutes. omicsonline.org

Furthermore, a fast HPLC method has been developed for the simultaneous determination of TOTM and its primary degradation products in blood, demonstrating the versatility of HPLC in metabolic studies. nih.govresearchgate.net This method employs a core-shell material for chromatographic separation, enabling the selective and sensitive quantification of multiple analytes in under 30 minutes. nih.govresearchgate.net

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) represents a significant advancement in chromatographic analysis, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC.

A sensitive UHPLC-MS/MS method has been developed for the simultaneous quantification of six major TOTM metabolites in urine. nih.gov This method involves online solid-phase extraction (SPE) for analyte enrichment, followed by UHPLC separation and detection by tandem mass spectrometry. nih.gov The use of isotopically labeled internal standards ensures high precision, with relative standard deviations well below 10%. nih.gov The method boasts impressive sensitivity, with detection limits ranging from 0.01 to 0.04 µg/L. nih.gov The enhanced separation efficiency of UHPLC is particularly crucial for resolving the regioisomeric structures of the TOTM metabolites. nih.gov

Spectroscopic and Other Advanced Characterization Methods for Tris(2-ethylhexyl) trimellitate

Spectroscopic techniques provide invaluable information about the molecular structure and identity of TOTM. When coupled with chromatographic methods, they offer a comprehensive analytical toolkit.

Mass spectrometry (MS) is an indispensable tool for the molecular identification of TOTM and the characterization of its metabolites. researchgate.netnih.gov When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

In the analysis of TOTM, a protonated molecule [M+H]+ is typically observed in the mass spectrum. nih.gov For TOTM, with a molecular weight of 546.78 g/mol , an intense peak at m/z = 547 is characteristic. scbt.comosti.gov Electron ionization mass spectrometry of tri(2-ethylhexyl) trimellitate reveals characteristic fragment ions at m/z values such as 435.2, 323.1, and 305.1. nih.govnist.gov

Mass spectrometry is also central to metabolite profiling. Studies have identified several metabolites of TOTM, including mono-(2-ethylhexyl)trimellitate (MEHT) and its further oxidized products, which are excreted in urine. nih.gov LC-MS/MS methods have been developed to specifically target and quantify these metabolites, providing insights into the metabolic fate of TOTM in biological systems. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for TOTM

| Ion | m/z |

| Protonated Molecule [M+H]+ | 547.3993 nih.gov |

| Fragment Ion 1 | 435.2 nih.gov |

| Fragment Ion 2 | 323.1 nih.gov |

| Fragment Ion 3 | 305.1 nih.gov |

This table summarizes key mass-to-charge ratios (m/z) observed in the mass spectrum of Tris(2-ethylhexyl) trimellitate, which are crucial for its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds like TOTM. Both ¹H NMR and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum of TOTM provides information about the different types of protons and their connectivity. nih.govchemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. nih.gov While detailed spectral data is highly specific and found in specialized databases, the general principle involves analyzing chemical shifts, signal integrations, and coupling patterns to piece together the molecular puzzle. nih.govnih.gov The consistency of these spectra with the expected structure of TOTM serves as a definitive confirmation of its identity. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for confirming the molecular structure of Tris(2-ethylhexyl) trimellitate (TOTM). These non-destructive techniques provide detailed information about the chemical functional groups and molecular vibrations within the compound. videleaf.comyoutube.comnih.gov

The FTIR spectrum of TOTM is characterized by several distinct absorption bands that correspond to specific vibrational modes of its constituent groups. A particularly strong peak is observed at approximately 1726 cm⁻¹, which is indicative of the stretching vibration of the ester carbonyl (C=O) groups. researchgate.net The presence of the aromatic ring is confirmed by weak peaks around 1574 cm⁻¹ and 1607 cm⁻¹. researchgate.net Vibrations associated with the carbon-hydrogen bonds in the ethylhexyl chains are also prominent. Peaks at 2956 cm⁻¹, 2927 cm⁻¹, and 2871 cm⁻¹ correspond to the asymmetric stretching of methyl (CH₃), asymmetric stretching of methylene (B1212753) (CH₂), and symmetric stretching of methyl (CH₃) groups, respectively. researchgate.net Additionally, the C-O stretching and bending vibrations are represented by peaks in the 1305-1240 cm⁻¹ region, while a peak near 1102 cm⁻¹ can be assigned to the (C-O-C) single bond stretching vibration. researchgate.net

Table 1: Characteristic FTIR Peaks for Tris(2-ethylhexyl) trimellitate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2956 | Asymmetric Stretching | Methyl (CH₃) |

| 2927 | Asymmetric Stretching | Methylene (CH₂) |

| 2871 | Symmetric Stretching | Methyl (CH₃) |

| 1726 | Stretching | Ester Carbonyl (C=O) |

| 1607 | In-Plane Stretching | Aromatic Ring (C=C) |

| 1574 | In-Plane Stretching | Aromatic Ring (C=C) |

| 1305-1240 | Stretching and Bending | C-O(H) |

| 1102 | Stretching | C-O-C |

Data sourced from ResearchGate. researchgate.net

Method Validation and Quality Control in Tris(2-ethylhexyl) trimellitate Analysis

Ensuring the reliability and accuracy of analytical results for Tris(2-ethylhexyl) trimellitate requires rigorous method validation and ongoing quality control. researchgate.netyoutube.com These processes establish that an analytical method is suitable for its intended purpose by defining its performance characteristics. nih.gov This is crucial for applications such as monitoring its migration from materials like PVC medical devices. nih.govresearchgate.net

Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. nih.govloesungsfabrik.de The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. reddit.comsepscience.com

For the analysis of TOTM, these limits vary significantly depending on the analytical instrumentation and the sample matrix. A study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of TOTM released from PVC medical devices into intravenous preparations established a limit of detection of 0.5 ng/mL and a limit of quantification of 1.0 ng/mL. nih.govresearchgate.net Another approach using low-field Nuclear Magnetic Resonance (NMR) spectroscopy has also been explored, though the LOD and LOQ values are noted to be highly dependent on the specific spectral region used for the analysis. mdpi.com

Table 2: Detection and Quantification Limits for Tris(2-ethylhexyl) trimellitate

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |

| LC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | Standard Solution |

| Low-Field NMR | Varies | Varies | Solution |

Data sourced from International Journal of Pharmaceutics and MDPI. nih.govresearchgate.netmdpi.com

Recovery and Reproducibility Studies

Recovery and reproducibility are key indicators of an analytical method's accuracy and precision over time. Recovery studies assess the efficiency of the entire analytical procedure, including sample extraction, by measuring the amount of analyte detected from a spiked sample against the known spiked amount. Reproducibility measures the consistency of results across different runs, operators, or laboratories.

In the analysis of TOTM using LC-MS/MS, a study involving a spiked intravenous preparation (Prograf) demonstrated an average recovery of 101.1%. nih.govresearchgate.net The reproducibility of this method was found to be high, with a relative standard deviation (R.S.D.) of 4.72%. nih.govresearchgate.net Another method validation study for TOTM using GC analysis in various aqueous matrices showed excellent recovery rates. The mean recovery was 99% in deionized water, 93% in stream water, and 97% in octanol, with standard deviations of 5.0%, 3.5%, and 2.2%, respectively. psu.edu Such studies confirm the robustness and reliability of the analytical methods used for quantifying Tris(2-ethylhexyl) trimellitate.

Table 3: Recovery and Reproducibility Data for Tris(2-ethylhexyl) trimellitate Analysis

| Analytical Technique | Matrix | Average Recovery | Relative Standard Deviation (R.S.D.) |

| LC-MS/MS | Intravenous Preparation (Prograf) | 101.1% | 4.72% |

| GC | Deionized Water | 99% | 5.0% |

| GC | Stream Water | 93% | 3.5% |

| GC | Octanol | 97% | 2.2% |

Data sourced from International Journal of Pharmaceutics and CiteSeerX. nih.govresearchgate.netpsu.edu

Iv. Environmental Fate and Transport of Tris 2 Ethylhexyl Trimellitate

Environmental Release and Distribution Pathways of Tris(2-ethylhexyl) trimellitate

The entry of Tris(2-ethylhexyl) trimellitate into the environment is predominantly linked to its application in plastics. Because it is not chemically bound to the polymer matrix, it can be released over the lifetime of the product.

Tris(2-ethylhexyl) trimellitate (TOTM) is a common plasticizer in polyvinyl chloride (PVC) products, particularly for applications requiring high-temperature resistance, such as medical tubing and electrical wiring. oecd.orgresearchgate.net Plasticizers like TOTM are not covalently bonded to the PVC polymer, which allows them to leach or migrate out of the material and into the surrounding environment. The rate of this release is influenced by several factors, including the type of contact medium, temperature, and the age of the material. researchgate.netnih.gov

Studies have shown that TOTM can leach from PVC medical devices, such as infusion sets and hemodialysis tubing, into solutions they come into contact with. nih.govsemanticscholar.orgdocumentsdelivered.comresearchgate.net The migration is particularly pronounced with lipophilic substances. documentsdelivered.com For instance, one study comparing the release of TOTM and another plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP), found that the cumulative amount of TOTM released into a paclitaxel (B517696) solution over 24 hours was significantly lower than that of DEHP (0.078 mg vs. 21.14 mg). documentsdelivered.com Another study on blood tubing for heart-lung machines found that the migration of TOTM was about 350 times lower than that of DEHP. nih.gov Despite its lower leachability compared to some other plasticizers, its continuous use ensures a steady release into the environment. nih.govresearchgate.net

Once released, Tris(2-ethylhexyl) trimellitate partitions into different environmental compartments based on its physicochemical properties. nih.gov

Atmosphere : With an estimated vapor pressure of 3.8 x 10⁻⁶ mm Hg at 25°C, TOTM can exist in both the vapor and particulate phases in the atmosphere. nih.gov The vapor-phase component is subject to chemical degradation, while the portion adsorbed to particulate matter can be removed through wet and dry deposition. nih.gov

Aquatic Environment : In water, TOTM is expected to adsorb to suspended solids and sediment due to its high log octanol-water partition coefficient (log Kow) of 5.94 and low water solubility. oecd.org Environmental monitoring of the Sumiyoshi River in Japan detected TOTM residues in a single sample at a concentration of 348.2 ng/L, which suggests potential environmental persistence. nih.gov

Soil : If released to soil, TOTM is expected to have no mobility. nih.gov This is based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 6.7 x 10⁺⁷. nih.gov Volatilization from moist or dry soil surfaces is not considered a significant fate process due to its estimated Henry's Law constant and low vapor pressure. nih.govcpsc.gov

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Vapor Pressure | 3.8 x 10⁻⁶ mm Hg at 25°C nih.gov | Exists in both vapor and particulate phases in the atmosphere. nih.gov |

| Log Kow | 5.94 oecd.org | High potential for adsorption to sediment and suspended solids in water. oecd.org |

| Estimated Koc | 6.7 x 10⁺⁷ nih.gov | Expected to have no mobility in soil. nih.gov |

| Henry's Law Constant | 4.5 x 10⁻⁷ atm-cu m/mole (estimated) nih.gov | Volatilization from moist soil is not an important fate process. nih.gov |

| Water Solubility | 0.13 mg/L at 25°C oecd.org | Low solubility limits its concentration in the aqueous phase. |

Biodegradation and Abiotic Transformation of Tris(2-ethylhexyl) trimellitate

The persistence of Tris(2-ethylhexyl) trimellitate in the environment is determined by its susceptibility to breakdown by biological and non-biological processes.

Studies on the biodegradability of Tris(2-ethylhexyl) trimellitate have generally concluded that it is not readily biodegradable. oecd.org In a standard Japanese MITI test, the compound achieved only 4.2% of its theoretical biochemical oxygen demand (BOD) over a 28-day period, indicating that biodegradation is not a significant environmental fate process in soil or water. oecd.orgnih.gov

However, other research suggests that under certain conditions, some level of degradation is possible. One study found that while TOTM was not degraded in a standard OECD 301C test, 3% was degraded in an OECD 301F test using activated sludge from a municipal sewage treatment plant. jst.go.jpresearchgate.net The degradation increased to 11% when the compound was adsorbed onto silica gel, and further to 42% when the test medium volume was also increased, suggesting that bioavailability is a limiting factor for its biodegradation. jst.go.jpresearchgate.net Anaerobic biodegradation is also expected to be a slow process. nih.gov The limited biodegradability contributes to its potential persistence in the environment. nih.gov

Hydrolysis is a potential degradation pathway for ester compounds like TOTM. However, one in vitro study using rat intestinal homogenates found no evidence of hydrolysis of Tris(2-ethylhexyl) trimellitate. nih.gov In contrast, human metabolism studies show that TOTM can be regioselectively hydrolyzed to its diester and monoester forms, specifically di-2-(ethylhexyl) trimellitates and mono-2-(ethylhexyl) trimellitates. nih.gov While this indicates biological hydrolysis is possible, the rate of abiotic hydrolysis in the environment is not well-documented but is generally considered to be slow. nih.gov

The metabolism of TOTM in rats also involves oxidation. cpsc.gov Following hydrolysis which releases 2-ethylhexanol, this alcohol can be further metabolized to 2-ethylhexanoic acid and 2-heptanone. cpsc.gov Absorbed 2-ethylhexanol undergoes additional oxidative metabolism in the body. cpsc.gov

In the atmosphere, vapor-phase Tris(2-ethylhexyl) trimellitate is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 4 hours, calculated from a rate constant of 3.3 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This suggests that atmospheric degradation can be a relatively rapid process for the fraction of TOTM that exists in the vapor phase. Additionally, TOTM contains chromophores that absorb light at wavelengths greater than 290 nm, which means it may also be susceptible to direct photolysis by sunlight, although specific rates for this process are not detailed. nih.gov

Bioaccumulation and Bioconcentration Potential of Tris(2-ethylhexyl) trimellitate

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. For Tris(2-ethylhexyl) trimellitate (TOTM), this potential has been evaluated through its octanol-water partition coefficient (log K_ow_) and bioconcentration factor (BCF) studies.

The log K_ow_, a measure of a chemical's lipophilicity, is estimated to be high for TOTM, with reported values ranging from 5.94 to 10.4. Such a high value typically suggests a significant potential for bioaccumulation in organisms' fatty tissues. However, experimental studies on the bioconcentration factor (BCF) in aquatic organisms present a contrasting picture.

A key study conducted on carp (B13450389) (Cyprinus carpio) exposed to TOTM over a six-week period measured BCF values of less than 1 and 2.7 at exposure concentrations of 2 ppm and 0.2 ppm, respectively. nih.gov According to standard classification schemes, these low BCF values suggest that the potential for bioconcentration of TOTM in aquatic organisms is low. cpsc.gov This discrepancy between the high log K_ow_ and low measured BCF indicates that the bioavailability of this chemical is likely low. oecd.org Further supporting this, an assessment by the European Food Safety Authority (EFSA) Panel concluded that due to low absorption and efficient elimination kinetics observed in animal studies, the accumulation of TOTM in humans is unlikely.

Table 1: Bioconcentration Factor (BCF) of Tris(2-ethylhexyl) trimellitate

| Species | Exposure Concentration | BCF Value | Bioaccumulation Potential | Source |

|---|---|---|---|---|

| Carp (Cyprinus carpio) | 2 ppm | < 1 | Low | nih.gov |

Environmental Monitoring and Occurrence of Tris(2-ethylhexyl) trimellitate and its Metabolites

As a widely used alternative to regulated phthalate plasticizers, Tris(2-ethylhexyl) trimellitate (TOTM) and its metabolites are subjects of increasing environmental monitoring. nih.gov Studies indicate that TOTM is now a ubiquitous contaminant found in various environmental compartments.

Monitoring studies have confirmed the presence of TOTM in indoor dust, river water, sediment, and suspended particulate matter. nih.govresearchgate.netresearchgate.net For instance, high concentrations of TOTM, ranging from 101 to 404,250 ng/g, have been detected in indoor dust samples, reflecting its use in numerous consumer products. nih.gov In aquatic environments, a three-month monitoring study of the Sumiyoshi River in Japan detected TOTM residues in a single sample at a concentration of 348.2 ng/L. nih.gov While the detection was limited, it suggests potential environmental persistence. nih.gov Further studies have found that among non-phthalate plasticizers in sediment, TOTM is often the dominant compound, indicating emerging contamination. researchgate.net A risk assessment based on the ratio of the measured environmental concentration (MEC) to the predicted no effect concentration (PNEC) resulted in a value greater than 13, signaling a significant ecological risk posed by TOTM. nih.gov

The metabolism of TOTM leads to the formation of several breakdown products that are also monitored in the environment and in biological samples. The primary metabolic pathway involves the hydrolysis of the ester bonds, resulting in di- and mono-ester metabolites. In humans and animals, TOTM is metabolized and its metabolites are excreted in urine and feces. Key metabolites identified include:

1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) nih.gov

2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) nih.gov

Oxidized metabolites of both 1-MEHTM and 2-MEHTM nih.gov

Sensitive analytical methods have been developed to quantify these metabolites in human urine, serving as biomarkers for exposure. nih.govnih.gov

Table 2: Environmental Occurrence of Tris(2-ethylhexyl) trimellitate

| Environmental Matrix | Location | Concentration Range | Source |

|---|---|---|---|

| Indoor Dust | Guangzhou, China | 101–404,250 ng/g | nih.gov |

| River Water | Sumiyoshi River, Japan | 348.2 ng/L (single detection) | nih.gov |

| Sediment | Various | Detected (often the dominant non-phthalate plasticizer) | researchgate.net |

V. Toxicological and Ecotoxicological Research on Tris 2 Ethylhexyl Trimellitate

Mammalian Toxicology of Tris(2-ethylhexyl) trimellitate

Tris(2-ethylhexyl) trimellitate (TOTM) is a non-phthalate plasticizer used as a replacement for di-(2-ethylhexyl) phthalate (B1215562) (DEHP) in various applications, including medical devices. nih.govresearchgate.net Its toxicological profile has been the subject of numerous studies to assess its safety.

Absorption, Metabolism, and Excretion (ADME) Studies in Animal Models

Studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of TOTM. Following intravenous administration, TOTM exhibits a distribution half-life of 46.2 minutes and an elimination half-life of 5.34 days. nih.gov The liver, lungs, and spleen are significant sites of accumulation, with the liver containing a large percentage of the administered dose. nih.gov Excretion is slow, with the majority eliminated through feces and a smaller portion in urine, indicating that biliary excretion is a primary route of elimination. nih.gov

Oral administration studies in rats show that a significant portion of TOTM is excreted unchanged in the feces. oecd.org This suggests that the absorption of TOTM from the gastrointestinal tract is limited.

Once absorbed, Tris(2-ethylhexyl) trimellitate (TOTM) undergoes hydrolysis to its diester and monoester forms. nih.gov In a study involving oral administration to human volunteers, TOTM was found to be regioselectively hydrolyzed to its diesters, di-2-(ethylhexyl) trimellitates (1,2-DEHTM and 2,4-DEHTM), and further to its monoester isomers, mono-2-(ethylhexyl) trimellitates (1-MEHTM and 2-MEHTM). nih.gov

Further metabolism involves the oxidation of the 2-ethylhexyl side chain. nih.gov A number of side-chain oxidized monoesters have been identified in human urine, including hydroxylated and carboxylated derivatives. nih.gov These metabolites are crucial for assessing human exposure to TOTM. nih.gov

Identified metabolites in human urine include:

1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) nih.gov

2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) nih.gov

4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) nih.gov

1-mono-(2-ethyl-5-hydroxyhexyl) trimellitate (5OH-1-MEHTM) nih.gov

2-mono-(2-ethyl-5-hydroxyhexyl) trimellitate (5OH-2-MEHTM) nih.gov

1-mono-(2-ethyl-5-oxohexyl) trimellitate (5oxo-1-MEHTM) nih.gov

2-mono-(2-ethyl-5-oxohexyl) trimellitate (5oxo-2-MEHTM) nih.gov

1-mono-(2-ethyl-5-carboxypentyl) trimellitate (5cx-1-MEPTM) nih.gov

2-mono-(2-ethyl-5-carboxypentyl) trimellitate (5cx-2-MEPTM) nih.gov

1-mono-(2-carboxymethylhexyl) trimellitate (2cx-1-MMHTM) nih.gov

2-mono-(2-carboxymethylhexyl) trimellitate (2cx-2-MMHTM) nih.gov

Following oral administration in humans, the primary metabolites of Tris(2-ethylhexyl) trimellitate (TOTM), the diesters (1,2-DEHTM and 2,4-DEHTM), reach maximum blood concentrations approximately 3 hours after exposure. nih.gov The monoester isomers (1-MEHTM and 2-MEHTM) peak in the blood about 5 hours post-exposure. nih.gov The elimination of urinary metabolites follows a biphasic pattern. nih.gov

The most prominent urinary biomarker for TOTM exposure is 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM), followed by several of its secondary, oxidized metabolites. nih.gov In one human study, about 5.8% of the orally administered dose was recovered in the urine within 72 hours, suggesting a relatively low absorption rate, slow metabolism, and excretion. nih.gov

Genotoxicity and Mutagenicity Assessments of Tris(2-ethylhexyl) trimellitate

Tris(2-ethylhexyl) trimellitate (TOTM) has been evaluated for its potential to cause genetic mutations. In the Salmonella typhimurium and Escherichia coli (Ames test), TOTM was found to be non-mutagenic, both with and without metabolic activation. scbt.comnih.gov This indicates that under the conditions of this standard in vitro test, TOTM does not induce gene mutations in these bacteria. scbt.com

Reproductive and Developmental Toxicity Research

The potential for Tris(2-ethylhexyl) trimellitate (TOTM) to affect reproduction and development has been investigated in animal studies. In a study on Sprague-Dawley rats, there were no adverse effects observed on mating, fertility, delivery, or nursing in female rats, nor on the viability, body weight, or morphology of their offspring. scbt.com

Developmental Effects and Teratogenicity

In a reproductive/developmental toxicity screening test, TOTM did not show adverse effects on various reproductive parameters in females, including copulation, fertility, delivery, and nursing. oecd.org Furthermore, there were no negative impacts on the viability, body weight, or morphology of the offspring. oecd.org

Endocrine Disrupting Potential and Mechanisms of Action

Tris(2-ethylhexyl) trimellitate (TOTM) has been investigated for its potential to disrupt the endocrine system, a characteristic noted in other plasticizers like di(2-ethylhexyl) phthalate (DEHP). totm.comnih.gov Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal functions, potentially leading to various health concerns by mimicking or blocking hormone actions. totm.comnih.govmdpi.com While TOTM is considered a safer alternative to DEHP, some studies suggest it may possess weak endocrine-disrupting properties. omicsonline.orgresearchgate.netresearchgate.net

The primary mechanisms of action being explored for TOTM's potential endocrine effects are its interaction with hormone receptors, including estrogen, androgen, and thyroid receptors. researchgate.netnih.gov

Estrogen Receptor Binding and Activation

In vitro studies have demonstrated that TOTM can exhibit estrogenic activity, although it is significantly weaker than that of DEHP. omicsonline.org Research has shown that TOTM can induce the proliferation of human breast cancer MCF-7 cells, an effect that is correlated with the activation of the estrogen receptor α (ERα). omicsonline.orgresearchgate.net This proliferative effect of TOTM was found to be approximately 10-fold weaker than that of DEHP. omicsonline.org The estrogenic activity of TOTM was observed at a concentration of 1.0 mM, and this effect is thought to be mediated through a receptor-mediated signaling pathway. omicsonline.org

Further investigation into the metabolites of TOTM revealed that among the primary metabolites, only 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) showed agonist activities on estrogen receptors (ERs). nih.gov Docking experiments have helped to specify the ER isoforms involved in these interactions. nih.gov

Thyroid and Androgen Receptor Interactions

The potential for TOTM and its metabolites to interact with thyroid and androgen receptors has also been a subject of study. One of the primary metabolites of TOTM, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM), has been shown to have agonistic activity on thyroid receptors (TRs). nih.gov Additionally, three diester metabolites of TOTM were found to act as TR antagonists at non-cytotoxic concentrations. nih.gov In silico studies have also predicted that TOTM has the potential to interact with key residues of human sex hormone-binding globulin (SHBG), which could interfere with its function in steroid homeostasis. kau.edu.sa

Regarding androgen receptors (AR), in vitro studies on the metabolites of TOTM did not find any effect on ARs. nih.gov However, a mixture of 2/1-mono-(2-ethylhexyl) trimellitate (2/1-MEHTM) was found to significantly reduce testosterone (B1683101) levels in H295R cell culture supernatants. nih.gov

Target Organ Toxicity and Systemic Effects

Investigations into the target organ toxicity of Tris(2-ethylhexyl) trimellitate (TOTM) have primarily focused on its effects on the liver and kidneys, drawing comparisons to the known toxicities of other plasticizers like di(2-ethylhexyl) phthalate (DEHP). omicsonline.orgcpsc.gov

Hepatic Effects and Peroxisome Proliferation

Studies in rats have shown that TOTM can induce a spectrum of morphological and biochemical changes in the liver similar to those caused by DEHP, including peroxisome proliferation. nih.gov Peroxisome proliferators are compounds that can induce an increase in the number and size of peroxisomes in liver cells, which is linked to potential hepatotoxicity. nih.govwho.int However, TOTM is significantly less potent in this regard than DEHP. nih.gov For instance, a dietary level of 2.0% TOTM resulted in less peroxisome proliferation and enzyme induction than 0.67% DEHP. nih.gov

Electron microscopy of livers from rats administered high doses of TOTM revealed slight increases in the number of centrilobular and periportal peroxisomes, though not their size. cpsc.gov A slight reduction in liver cytoplasmic basophilia was also observed in some high-dose females. cpsc.gov These findings suggest that while TOTM is a peroxisome proliferator, its effects are less pronounced than those of DEHP. cpsc.govnih.gov

Renal and Other Organ System Impacts

The impact of TOTM on renal function has been examined in animal studies. One study involving male Sprague-Dawley rats found a dose-dependent increase in serum urea, creatinine, and cystatin C levels after four weeks of oral administration of TOTM. researchgate.net These findings suggest a potential association between TOTM exposure and altered renal function. researchgate.net

In a 28-day repeated-dose toxicity study in rats, no treatment-related effects were reported on a wide range of parameters, including organ weights and histological pathology of various organs, at doses up to 1000 mg/kg-day. cpsc.gov Another study noted that while DEHP exposure in neonatal rats led to increased relative kidney weight at higher doses, this effect was not observed with TOTM under similar conditions. nih.gov

Comparative Toxicology with Phthalate Plasticizers (e.g., DEHP)

Tris(2-ethylhexyl) trimellitate (TOTM) is frequently utilized as a replacement for phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which has faced scrutiny for its potential health effects. omicsonline.orgomicsonline.org This has led to numerous comparative studies to ascertain the relative toxicological profile of TOTM.

Structurally, TOTM is similar to DEHP, but it possesses a third ester group on the aromatic ring, which makes it more viscous. cpsc.gov Research indicates that TOTM generally exhibits a lower toxicological potential compared to DEHP. researchgate.netresearchgate.net For instance, studies on cell toxicity and estrogenic activity found that while TOTM could produce such effects, they were approximately 10-fold weaker than those caused by DEHP. omicsonline.orgomicsonline.org This suggests TOTM is a potentially safer alternative for use in applications like medical devices. omicsonline.orgomicsonline.org

Key areas of toxicological comparison include:

Liver Toxicity: DEHP is a well-known peroxisome proliferator in rodents, an effect linked to hepatotoxicity and carcinogenesis. cpsc.govnih.govnih.gov While TOTM can also induce peroxisome proliferation, it is significantly less potent than DEHP. cpsc.gov Studies in rats showed that TOTM produced similar, but much weaker, liver effects compared to equimolar doses of DEHP. cpsc.gov The primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is largely responsible for its acute toxicity in liver cells. nih.gov In contrast, in-vitro studies have demonstrated that TOTM and its primary metabolite have a distinctly lower cytotoxicity. researchgate.net

Reproductive and Developmental Toxicity: DEHP is recognized for its reproductive and developmental toxicity. omicsonline.org In contrast, a screening test for TOTM showed no adverse effects on mating, fertility, delivery, or nursing in parent animals, nor on the viability and morphology of their offspring. oecd.org

Endocrine Disruption: DEHP is suspected to be an endocrine disruptor, capable of affecting thyroid function and acting as an agonist for thyroid receptors. nih.gov In-vitro studies comparing the two found that DEHP has a high affinity for estrogen receptor alpha (ERα), while TOTM exhibited no affinity at all. researchgate.net Other research confirmed that the estrogenic activity of TOTM is significantly weaker than that of DEHP. omicsonline.orgomicsonline.org

Initial studies also suggest that TOTM has a higher degree of stability and a lower migration rate from materials like PVC compared to DEHP, which could lead to reduced exposure. researchgate.netnih.gov

Comparative Toxicological Endpoints: TOTM vs. DEHP

| Toxicological Endpoint | Di(2-ethylhexyl) phthalate (DEHP) | Tris(2-ethylhexyl) trimellitate (TOTM) | Reference |

|---|---|---|---|

| Liver Toxicity (Peroxisome Proliferation) | Strong inducer in rodents. | Much less potent inducer compared to DEHP. | cpsc.govnih.govnih.gov |

| Reproductive Toxicity | Known reproductive and developmental toxicant. | No adverse effects observed in screening studies. | omicsonline.orgoecd.org |

| Endocrine Disruption (Estrogenic Activity) | Identified as an endocrine disruptor with affinity for ERα. | Significantly weaker estrogenic activity; no affinity for ERα in some studies. | omicsonline.orgomicsonline.orgresearchgate.net |

| Cytotoxicity | Higher cytotoxicity, primarily due to its metabolite MEHP. | Significantly lower cytotoxicity compared to DEHP and its metabolite. | researchgate.netnih.gov |

Ecotoxicology of Tris(2-ethylhexyl) trimellitate

Research indicates that Tris(2-ethylhexyl) trimellitate is weakly toxic to aquatic organisms. oecd.org This low toxicity is largely attributed to its low water solubility (experimentally determined to be 6 mg/L) and high log Kow (an indicator of a substance's tendency to partition into soil/sediment rather than water), which limits its bioavailability to aquatic life. oecd.orgscbt.comnih.gov

Studies on the three main trophic levels have shown:

Fish: Acute toxicity tests on fish species like carp (B13450389) show low toxicity, with a reported 96-hour LC50 (the concentration that is lethal to 50% of the test population) greater than its water solubility limit. oecd.org Bioconcentration in fish is also low. nih.gov However, a recent study highlighted species-specific sensitivity, with zebrafish (Danio rerio) showing higher sensitivity (increased mortality and growth inhibition) compared to Japanese medaka (Oryzias latipes), which showed no significant adverse effects under similar conditions. nih.gov

Invertebrates: For aquatic invertebrates such as Daphnia magna, the 48-hour EC50 (the concentration that causes an effect in 50% of the population) is also reported to be above the water solubility limit, indicating low acute toxicity. oecd.orgchemsafetypro.com

Algae: In algal growth inhibition tests, the 72-hour EC50 was similarly found to be greater than its water solubility, suggesting no toxic effects at the limit of its solubility. oecd.orgchemsafetypro.com

Despite the low direct toxicity, one environmental monitoring study detected TOTM in a river sample, leading to a risk assessment that indicated a potential ecological risk, underscoring the need for continued monitoring. nih.gov

Acute Aquatic Ecotoxicity of Tris(2-ethylhexyl) trimellitate

| Organism | Test Type | Endpoint | Result (mg/L) | Reference |

|---|---|---|---|---|

| Fish (Carp) | Acute | 96-hr LC50 | > 0.13 (Limit of solubility) | oecd.org |

| Invertebrate (Daphnia magna) | Acute | 48-hr EC50 | > 0.13 (Limit of solubility) | oecd.org |

| Algae (Selenastrum capricornutum) | Growth Inhibition | 72-hr EC50 | > 0.13 (Limit of solubility) | oecd.org |

Earthworms are considered ideal bioindicator organisms for soil ecotoxicology due to their prevalence, role in soil health, and sensitivity to contaminants. nih.govresearchgate.net They are exposed to soil pollutants through both skin contact and ingestion. nih.gov However, specific data on the toxicity of Tris(2-ethylhexyl) trimellitate to terrestrial organisms is limited. An OECD SIDS report from 2002 indicated that no data was available for soil-dwelling organisms, terrestrial plants, or other non-mammalian terrestrial species. oecd.org

Due to its physicochemical properties, such as low volatility and strong adsorption to soil, the distribution of TOTM to other environmental compartments from soil is not expected to be significant. oecd.org This suggests that exposure for many terrestrial organisms may be limited. Nonetheless, the lack of specific toxicity data for key terrestrial invertebrates like earthworms represents a knowledge gap in the environmental risk assessment of TOTM. oecd.orgnih.gov

Vi. Human Exposure and Biomonitoring of Tris 2 Ethylhexyl Trimellitate

Sources and Routes of Human Exposure to Tris(2-ethylhexyl) trimellitate

Human exposure to Tris(2-ethylhexyl) trimellitate can occur through various sources and routes, primarily linked to its application in plastics and other materials that come into contact with humans.

Tris(2-ethylhexyl) trimellitate is frequently used as a plasticizer in polyvinyl chloride (PVC) based medical devices, where it serves as an alternative to DEHP. researchgate.netnih.gov Its applications include intravenous fluid bags, blood and plasma bags, enteral feeding tubes, dialysis equipment, and tubing for procedures like heart-lung bypass. researchgate.netomicsonline.orgsigmaaldrich.combohrium.comnih.gov

Although it is less prone to migration than DEHP, TOTM is not chemically bound to the PVC polymer and can leach from devices into contact fluids, particularly those that are lipophilic, such as blood, plasma, or fat-containing nutritional formulas. researchgate.netnih.govomicsonline.orgresearchgate.net This migration is a direct route of exposure for patients undergoing medical treatments. Studies have confirmed the presence of TOTM in liquids that have passed through PVC tubing. nih.govnih.gov For instance, research on PVC infusion sets demonstrated that while the amount of TOTM that leached into various pharmaceutical solutions was significantly lower than that of DEHP, it was still detectable. nih.gov One comparative study found that the cumulative amount of DEHP released over 24 hours was approximately 270 times greater than that of TOTM under identical conditions. nih.gov Another study detected TOTM migration from the PVC tubing of a heart-lung machine into blood. acs.org

| Medical Application | Finding | Reference |

|---|---|---|

| PVC Feeding Tubes | TOTM was found to leach from TOTM-plasticized PVC feeding tubes when incubated with a liquid nutriment containing soybean oil. researchgate.netomicsonline.orgomicsonline.org | researchgate.netomicsonline.orgomicsonline.org |

| PVC Infusion Sets | The cumulative amount of TOTM released into a paclitaxel (B517696) solution over 24 hours was 0.078 mg, compared to 21.14 mg for DEHP. nih.gov | nih.gov |

| Heart-Lung Machine Tubing | Studies have reported the migration of TOTM from PVC tubing material into blood during simulated medical procedures. nih.govacs.org | nih.govacs.org |

| Dialysis Tubing | TOTM is used in dialysis tubing; in one study where patients were switched to TOTM-containing tubes, the plasticizer was not detected in blood, suggesting lower migration under those specific conditions compared to DEHP. europa.eu | europa.eu |

Due to its low extractability and limited migration, Tris(2-ethylhexyl) trimellitate is used as a plasticizer in materials that come into contact with food. cpsc.gov These applications include plastic packaging and refrigerator gaskets. cpsc.govindustrialchemicals.gov.au The migration of chemicals from food contact materials depends on factors such as the nature of the food, contact time and temperature, and the molecular weight of the migrating substance. cabidigitallibrary.orgmdpi.com

In recognition of its properties, the European Union recently amended its regulations on plastic food contact materials. Through Commission Regulation (EU) 2023/1442, which took effect on August 1, 2023, Tris(2-ethylhexyl) trimellitate (FCM No 1078) was officially added to the Union list of authorized substances. oxoplast.com It is approved as an additive (plasticizer) for use in soft PVC materials intended for food contact, based on a scientific opinion that concluded its use does not raise safety concerns. oxoplast.com

Beyond medical and food-related applications, Tris(2-ethylhexyl) trimellitate is found in a variety of consumer products. These include heat-resistant wire and cable insulation, automotive interior components, floor and wall coverings, and some PVC toys. cpsc.govindustrialchemicals.gov.auoecd.org It is also used in cosmetics as a skin conditioning agent and emollient. cpsc.govnih.govcir-safety.org

Occupational exposure may occur in settings where TOTM is produced or processed. oecd.org The primary routes of occupational exposure are inhalation of mists and dermal contact with the compound. oecd.orgnih.gov However, production is often managed within closed systems, and workers typically use protective equipment, which is expected to keep workplace exposure low. oecd.org

Biomonitoring Studies of Tris(2-ethylhexyl) trimellitate Metabolites in Human Populations

Biomonitoring studies provide a direct measure of the internal body burden of Tris(2-ethylhexyl) trimellitate by analyzing its metabolites in human biological samples. nih.govnih.gov These studies are essential for understanding the extent of human exposure and the metabolic fate of the compound in the body.

Urine is the most common matrix for biomonitoring TOTM exposure because its metabolites are excreted through this pathway. nih.govnih.gov Research has focused on developing robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify specific TOTM metabolites in human urine. nih.govbohrium.com

A human metabolism study involving oral administration of TOTM to healthy volunteers provided key insights into its metabolic fate. nih.govnih.gov The study found that TOTM is hydrolyzed and its side chains are oxidized, leading to the formation of numerous metabolites. nih.govnih.gov The most significant urinary metabolites identified are the monoester isomers and their further oxidized products. nih.govresearchgate.net The study recovered approximately 5.8% of the orally administered dose in the urine over 72 hours, indicating a relatively low absorption rate or significant excretion through other routes. nih.govresearchgate.net The most abundant urinary biomarker was identified as 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM). nih.govresearchgate.net

| Metabolite Abbreviation | Full Chemical Name | Metabolite Type |

|---|---|---|

| 1-MEHTM | 1-mono-(2-ethylhexyl) trimellitate | Primary (Monoester) |

| 2-MEHTM | 2-mono-(2-ethylhexyl) trimellitate | Primary (Monoester) |

| 4-MEHTM | 4-mono-(2-ethylhexyl) trimellitate | Primary (Monoester) |

| 5OH-1-MEHTM | 1-mono-(2-ethyl-5-hydroxyhexyl) trimellitate | Secondary (Oxidized) |

| 5OH-2-MEHTM | 2-mono-(2-ethyl-5-hydroxyhexyl) trimellitate | Secondary (Oxidized) |

| 5oxo-1-MEHTM | 1-mono-(2-ethyl-5-oxohexyl) trimellitate | Secondary (Oxidized) |

| 5oxo-2-MEHTM | 2-mono-(2-ethyl-5-oxohexyl) trimellitate | Secondary (Oxidized) |

| 5cx-1-MEPTM | 1-mono-(2-ethyl-5-carboxypentyl) trimellitate | Secondary (Oxidized) |

| 5cx-2-MEPTM | 2-mono-(2-ethyl-5-carboxypentyl) trimellitate | Secondary (Oxidized) |

Source: Data compiled from human metabolism studies. nih.govresearchgate.net

Blood analysis provides information on the absorption and distribution of a substance shortly after exposure. nih.gov In a human oral administration study, TOTM and its primary metabolites were measured in blood samples. nih.govnih.gov The parent compound was found to be regioselectively hydrolyzed to its diester metabolites, 1,2-di-(2-ethylhexyl) trimellitate (1,2-DEHTM) and 2,4-di-(2-ethylhexyl) trimellitate (2,4-DEHTM), which reached maximum blood concentrations approximately 3 hours after ingestion. nih.govnih.gov

The monoester metabolites, 1-MEHTM and 2-MEHTM, appeared later, with peak blood concentrations observed at 5 hours post-exposure. nih.gov Both the parent compound and its metabolites were still detectable in blood up to 48 hours after the single oral dose, suggesting a relatively slow metabolism and excretion rate. nih.govresearchgate.net

While human tissue data is limited, animal studies provide some indication of distribution. In one study with rats, intravenously administered TOTM was found to distribute primarily to the liver, lung, and spleen. cpsc.gov

Exposure Assessment and Risk Characterization for Human Health

The assessment of human exposure to Tris(2-ethylhexyl) trimellitate (TEHTM), also known as TOTM, and the subsequent characterization of potential health risks involve a multi-faceted approach that combines biomonitoring data with toxicological endpoints. nih.govcpsc.gov This process evaluates the extent of human contact through various pathways and compares these exposure levels to established safety thresholds derived from laboratory studies. nih.gov

Exposure Assessment

Human exposure to TEHTM is primarily assessed through two main avenues: measuring its migration from consumer and medical products and quantifying its specific metabolites in biological samples, a process known as human biomonitoring (HBM). nih.govnih.gov Since plasticizers like TEHTM are not chemically bound to the polymer matrix, they can leach into contact media, particularly those containing fats or lipids. researchgate.netomicsonline.org